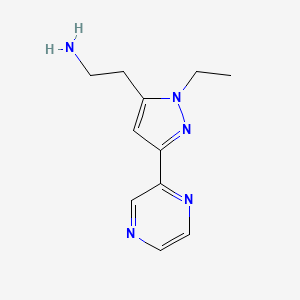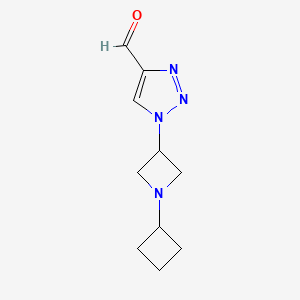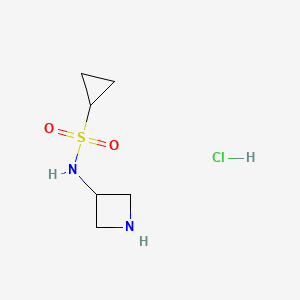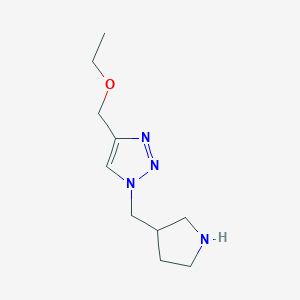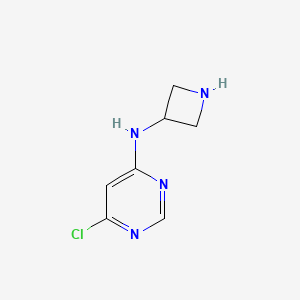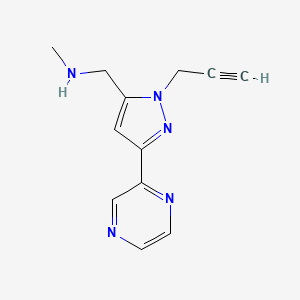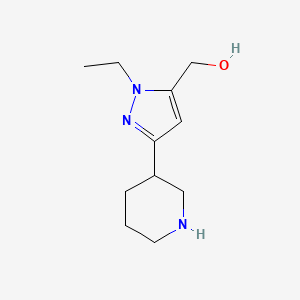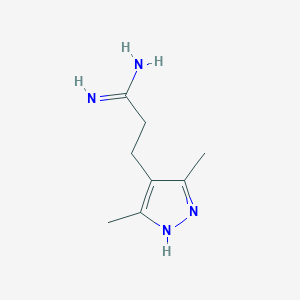
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide
Overview
Description
“3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
While the specific synthesis process for this compound is not available, pyrazole compounds are generally synthesized using strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide has been studied for its potential applications in a variety of scientific research areas. It has been investigated as a potential inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer. This compound has also been studied as a potential anticancer agent, as well as a potential drug for the treatment of Alzheimer's disease. Additionally, this compound has been investigated for its potential use as a drug delivery system, as a potential inhibitor of the enzyme acetylcholinesterase, and as a potential therapeutic agent for the treatment of Parkinson's disease.
Mechanism of Action
Target of Action
The primary target of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide is the αvβ6 integrin . Integrins are a family of transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The αvβ6 integrin is known to play a crucial role in the activation of Transforming Growth Factor-beta (TGF-β), a protein that regulates cell growth and differentiation .
Mode of Action
This compound interacts with the αvβ6 integrin, inhibiting its function . This interaction likely involves the formation of hydrogen bonds between the compound and amino acid residues in the active site of the integrin . The inhibition of αvβ6 integrin prevents the activation of TGF-β, thereby influencing cell growth and differentiation .
Biochemical Pathways
The inhibition of αvβ6 integrin by this compound affects the TGF-β signaling pathway . This pathway plays a critical role in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting αvβ6 integrin, the compound prevents the activation of TGF-β, thereby modulating these cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound are suitable for inhaled dosing by nebulization . The compound has a high affinity for αvβ6 integrin, with a dissociation half-life of 7 hours . It also has a high solubility in saline at pH 7, which is greater than 71 mg/mL . These properties suggest that the compound has good bioavailability when administered via inhalation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of αvβ6 integrin and the subsequent modulation of cell growth and differentiation through the TGF-β signaling pathway . This can potentially influence various biological processes, including tissue repair, immune response, and the development of fibrosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Additionally, the presence of other molecules in the environment, such as other integrins or ECM components, could potentially influence the compound’s interaction with αvβ6 integrin . .
Advantages and Limitations for Lab Experiments
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide has several advantages for use in laboratory experiments. It is a small molecule compound that is easily synthesized in the laboratory, making it an ideal compound for use in a variety of experiments. Additionally, this compound has been studied for its potential applications in a variety of scientific research areas, making it a versatile compound for use in experiments. However, this compound also has some limitations. It is not yet fully understood how this compound works, making it difficult to predict its effects in certain experiments. Additionally, this compound has not yet been approved for use in humans, so its safety and efficacy in humans is not yet known.
Future Directions
The potential future directions for 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide are numerous. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, further research is needed to explore its potential applications in cancer research, drug design, and enzyme inhibition. Additionally, this compound could be further studied for its potential use as a drug delivery system and for its potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease. Finally, this compound could be further studied for its potential use as a therapeutic agent for other diseases and conditions.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine at cholinergic synapses, affecting neural transmission . Additionally, it may interact with other biomolecules, altering their biochemical pathways and contributing to its overall biochemical profile.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect acetylcholine release at cholinergic synapses, which is crucial for neural transmission . This interaction can lead to changes in cell signaling and gene expression, ultimately impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it has been found to have high affinity for certain integrins, such as αvβ6 integrin, in radioligand binding assays . This binding interaction can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits high solubility and stability in saline at pH 7 . Over time, its effects on cellular function may change, with potential degradation products influencing its overall activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that it has a high affinity for certain integrins, which may influence its dosage-dependent effects . Understanding these dosage effects is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. For example, it may interact with enzymes involved in acetylcholine metabolism, affecting its overall metabolic flux . These interactions can lead to changes in metabolite levels and influence the compound’s overall activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall activity. It may interact with specific transporters or binding proteins that influence its localization and accumulation. For instance, its high solubility in saline suggests that it can be efficiently transported and distributed within biological systems .
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with integrins suggests that it may localize to specific cellular regions where these proteins are present . This localization can influence its overall activity and function within the cell.
properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)propanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7(3-4-8(9)10)6(2)12-11-5/h3-4H2,1-2H3,(H3,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIOFVGDNYIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



